molecular formula C14H21N3O2 B3951967 N-[2-(dimethylamino)ethyl]-N'-(2,5-dimethylphenyl)ethanediamide

N-[2-(dimethylamino)ethyl]-N'-(2,5-dimethylphenyl)ethanediamide

Cat. No. B3951967
M. Wt: 263.34 g/mol
InChI Key: AQQWPMQWVDFPKY-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N'-(2,5-dimethylphenyl)ethanediamide, commonly known as DMED, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. DMED is a member of the class of compounds known as amides, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In

Mechanism of Action

The mechanism of action of DMED is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In particular, DMED has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
DMED has been shown to have a range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, DMED has been shown to have potent anticancer activity, with the ability to induce apoptosis (cell death) in a range of human cancer cell lines. DMED has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease, through its inhibition of acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMED in lab experiments is its versatility and ease of synthesis. DMED can be readily synthesized from commercially available starting materials, and can be used as a building block for the synthesis of a wide range of compounds. DMED also exhibits potent biological activity, making it a useful tool for investigating various biological processes.
However, there are also some limitations to using DMED in lab experiments. One of the main limitations is its potential toxicity, particularly at high doses. DMED has been shown to have cytotoxic effects on some normal cells, and its long-term effects on human health are not fully understood. Additionally, DMED can be difficult to handle and store, due to its sensitivity to moisture and air.

Future Directions

There are several future directions for research on DMED, including:
1. Investigation of the mechanism of action of DMED in various biological systems, including its interactions with enzymes and receptors.
2. Synthesis and characterization of new DMED-based compounds with improved biological activity and selectivity.
3. Development of new materials and devices based on DMED and its derivatives, including sensors, drug delivery systems, and electronic devices.
4. Investigation of the potential applications of DMED in catalysis, particularly in the synthesis of fine chemicals and pharmaceuticals.
5. Further studies on the toxicity and safety of DMED, particularly in relation to its potential use as a therapeutic agent.
Conclusion
In conclusion, DMED is a versatile and biologically active compound that has potential applications in various fields, including medicinal chemistry, materials science, and catalysis. While there are some limitations to using DMED in lab experiments, its versatility and potency make it a useful tool for investigating various biological processes. Further research on DMED is needed to fully understand its mechanism of action and potential applications in various fields.

Scientific Research Applications

DMED has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DMED has been shown to exhibit potent anticancer activity against a range of human cancer cell lines, including breast, lung, and colon cancer. DMED has also been investigated as a potential treatment for Alzheimer's disease, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
In materials science, DMED has been used as a building block for the synthesis of various polymers and copolymers, which have shown promising properties for applications in drug delivery, sensors, and electronic devices. DMED has also been studied as a ligand in catalytic reactions, where it has been shown to enhance the selectivity and efficiency of various metal catalysts.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-(2,5-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-10-5-6-11(2)12(9-10)16-14(19)13(18)15-7-8-17(3)4/h5-6,9H,7-8H2,1-4H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQWPMQWVDFPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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